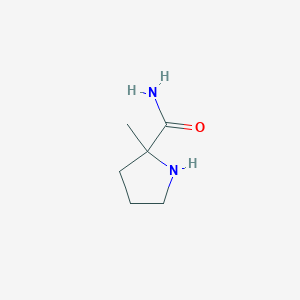

2-methylpyrrolidine-2-carboxamide

Descripción general

Descripción

2-methylpyrrolidine-2-carboxamide is an organic compound with the molecular formula C6H12N2O It is a derivative of proline, an amino acid, and features a methyl group attached to the nitrogen atom of the proline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-methylpyrrolidine-2-carboxamide typically involves the amidation of 2-methylproline. One method involves the use of 5-hydroxy-2-pentanone as the starting material, which is then condensed with a cyaniding reagent and hydrolyzed to obtain 2-amino-5-hydroxy-2-methyl pentanoic acid. This intermediate is then salified and resolved to precipitate optically active 2-amino-5-hydroxy-2-methylvaleric acid. The final steps involve protecting the amino group, chlorinating the compound, and cyclizing it to obtain this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable amidation processes. One such method involves the use of biocatalysts in organic solvents, which allows for high conversion rates and optical purity. For example, the use of immobilized CalB variant and ammonia in 2-methyl-2-butanol at elevated temperatures has been shown to be effective .

Análisis De Reacciones Químicas

Types of Reactions

2-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide group into other functional groups.

Reduction: Reduction reactions can convert the amide group into an amine.

Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Anticancer Agents

Recent studies have highlighted the potential of 2-methylpyrrolidine-2-carboxamide derivatives in cancer therapy. For instance, compounds derived from this structure have been investigated for their ability to inhibit specific enzymes involved in tumor progression.

- Case Study : A series of pyrrole-based compounds, including derivatives of this compound, were synthesized and evaluated for their inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). These compounds demonstrated promising anticancer activity by reducing inflammation associated with tumor microenvironments, indicating their potential as dual inhibitors in cancer treatment .

Neuropharmacology

The compound has been explored for its effects on the central nervous system, particularly as a selective inverse agonist at histamine H3 receptors.

- Case Study : CEP-26401 (irdabisant), a potent H3 receptor inverse agonist, incorporates a chiral 2-methylpyrrolidine moiety. This compound has shown efficacy in enhancing cognitive functions and is being evaluated for its therapeutic potential in neurological disorders .

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be modified into multiple bioactive molecules.

| Compound | Application |

|---|---|

| CEP-26401 | H3 receptor inverse agonist |

| mPGES-1/sEH inhibitors | Anticancer agents |

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound derivatives is essential for optimizing their pharmacological profiles. Modifications at specific positions on the pyrrolidine ring can significantly affect biological activity.

Computational Studies

In silico modeling has been employed to predict the binding affinity of these compounds to various biological targets, facilitating the design of more effective inhibitors .

Mecanismo De Acción

The mechanism of action of 2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The presence of the methyl group on the proline ring can influence its binding affinity and specificity for these enzymes, thereby affecting the overall reaction kinetics and product formation .

Comparación Con Compuestos Similares

2-methylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

Prolinamide: Lacks the methyl group, which can affect its reactivity and binding properties.

N-Methylprolinamide: Similar structure but with different stereochemistry, which can influence its biological activity.

2-Methylpyrrolidine: Lacks the amide group, making it less versatile in chemical reactions.

The uniqueness of this compound lies in its specific structure, which combines the properties of both proline and an amide group, making it a valuable compound for various applications.

Propiedades

IUPAC Name |

2-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNYMVMZKFIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.